molecular formula C29H29FN4O4 B11273714 5-(1-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylphenyl)pentanamide

5-(1-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylphenyl)pentanamide

Cat. No.: B11273714
M. Wt: 516.6 g/mol
InChI Key: XSDVZQZJYPRLHB-UHFFFAOYSA-N
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Description

5-(1-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylphenyl)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a common structural motif in medicinal chemistry due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylphenyl)pentanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates under acidic or basic conditions.

    Introduction of the Fluoro-Methylphenyl Group: This step involves the coupling of the quinazolinone intermediate with 3-fluoro-4-methylphenyl isocyanate in the presence of a base such as triethylamine.

    Attachment of the Pentanamide Side Chain: The final step involves the reaction of the intermediate with 4-methylphenyl pentanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the quinazolinone core can lead to the formation of tetrahydroquinazoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of tetrahydroquinazoline derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(1-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylphenyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-methyl-4(3H)-quinazolinone.

    Fluoro-Methylphenyl Compounds: Compounds with similar aromatic substituents, such as 3-fluoro-4-methylbenzoic acid.

Uniqueness

The uniqueness of 5-(1-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylphenyl)pentanamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H29FN4O4

Molecular Weight

516.6 g/mol

IUPAC Name

5-[1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(4-methylphenyl)pentanamide

InChI

InChI=1S/C29H29FN4O4/c1-19-10-13-21(14-11-19)31-26(35)9-5-6-16-33-28(37)23-7-3-4-8-25(23)34(29(33)38)18-27(36)32-22-15-12-20(2)24(30)17-22/h3-4,7-8,10-15,17H,5-6,9,16,18H2,1-2H3,(H,31,35)(H,32,36)

InChI Key

XSDVZQZJYPRLHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)F

Origin of Product

United States

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